Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound adheres to the systematic nomenclature established by the International Union of Pure and Applied Chemistry, specifically designated as methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. The compound possesses a molecular formula of C₁₀H₁₀ClNO₃ with a corresponding molecular weight of 227.64 grams per mole. The structural framework consists of a benzofuran ring system that has undergone saturation at the 2,3-positions, creating the characteristic dihydrobenzofuran moiety that serves as the fundamental scaffold for this compound.
The systematic molecular identification through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern as COC(=O)C1=C2OCCC2=C(N)C(Cl)=C1, which precisely describes the atomic arrangement and bonding relationships within the molecule. The International Chemical Identifier key VIKJMUYUUPEQNN-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling unambiguous identification across chemical databases and research platforms. This stereochemically achiral molecule contains no defined stereocenters, eliminating the possibility of enantiomeric forms and simplifying its structural characterization.
The compound exhibits specific physical characteristics that reflect its molecular architecture, including an off-white solid appearance at standard temperature and pressure conditions. The molecular geometry demonstrates planarity within the benzofuran ring system, with the methyl ester functionality extending from the aromatic framework to provide additional chemical reactivity sites. The electron-withdrawing chlorine substituent at position 5 significantly influences the electronic distribution throughout the molecule, while the electron-donating amino group at position 4 creates a unique electronic environment that affects both chemical reactivity and spectroscopic properties.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| Stereochemistry | Achiral |
| Physical State | Off-White Solid |
| Optical Activity | None |
| Defined Stereocenters | 0/0 |
Crystallographic and Conformational Analysis
The crystallographic analysis of this compound provides fundamental insights into its three-dimensional molecular arrangement and solid-state packing characteristics. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, comparative analysis with structurally related dihydrobenzofuran derivatives offers valuable conformational information. The compound's crystalline structure likely adopts a conformation that minimizes steric hindrance between the chlorine substituent and the adjacent amino group, resulting in an optimized molecular geometry that balances intramolecular interactions.
The dihydrobenzofuran ring system typically exhibits a slightly puckered conformation at the saturated 2,3-positions, deviating from perfect planarity to accommodate the sp³ hybridization of these carbon centers. This conformational flexibility allows for optimal orbital overlap and minimizes ring strain within the fused heterocyclic system. The methyl carboxylate group at position 7 likely adopts a coplanar arrangement with the benzene ring to maximize conjugation between the aromatic system and the carbonyl functionality, thereby stabilizing the overall molecular structure through resonance effects.
Intermolecular interactions within the crystal lattice are expected to involve hydrogen bonding between the amino group and carbonyl oxygen atoms of adjacent molecules, creating a network of stabilizing interactions that contribute to the compound's solid-state stability. The chlorine substituent may participate in halogen bonding interactions, further influencing the crystal packing arrangement and potentially affecting the compound's physical properties such as melting point and solubility characteristics.
The conformational analysis reveals that the compound exists predominantly in a single stable conformation due to the restricted rotation around certain bonds within the dihydrobenzofuran framework. This conformational rigidity contributes to the compound's well-defined spectroscopic properties and facilitates its use as a reliable analytical standard in various chemical applications. The three-dimensional structure optimization indicates minimal energy barriers for rotation around the ester linkage, allowing for some conformational flexibility that may influence the compound's interaction with biological targets or synthetic reagents.
Comparative Analysis with Related Dihydrobenzofuran Derivatives
The structural comparison of this compound with related dihydrobenzofuran derivatives reveals significant insights into structure-activity relationships and chemical property variations within this compound family. The parent compound 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, bearing Chemical Abstracts Service number 123654-26-2, represents the corresponding carboxylic acid derivative with identical substitution patterns but differs in the ester functionality. This structural relationship demonstrates the impact of esterification on molecular properties, including lipophilicity, stability, and analytical behavior.
Comparative analysis with the carboxamide derivative 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide reveals the influence of different carbonyl-containing functional groups on molecular characteristics. The carboxamide variant, identified by Chemical Abstracts Service number 182808-16-8, maintains the same core dihydrobenzofuran framework but exhibits different hydrogen bonding capabilities and polarity characteristics due to the amide functionality. These structural modifications significantly impact the compound's solubility profile, with the methyl ester typically showing enhanced lipophilicity compared to both the carboxylic acid and carboxamide derivatives.
The acetamido-substituted analog, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate with Chemical Abstracts Service number 143878-29-9, demonstrates the effect of amino group protection on molecular properties. This derivative showcases how chemical modification of the amino functionality alters the compound's reactivity profile and spectroscopic characteristics while maintaining the fundamental dihydrobenzofuran structure. The presence of the acetyl protecting group significantly reduces the basicity of the nitrogen atom and modifies the compound's interaction potential with other molecules.
Structural variations within the dihydrobenzofuran series also include halogen substitution patterns, as exemplified by the bromo analog 4-amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid. This comparison highlights the impact of halogen size and electronegativity on molecular properties, with the bromine substituent providing different steric and electronic effects compared to the chlorine atom. Such halogen variations offer insights into structure-property relationships that guide synthetic modifications and analytical method development.
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | 182808-04-4 | C₁₀H₁₀ClNO₃ | Methyl ester functionality |
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 | C₉H₈ClNO₃ | Free carboxylic acid |
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | 182808-16-8 | C₉H₉ClN₂O₂ | Carboxamide group |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 143878-29-9 | C₁₂H₁₂ClNO₄ | Acetyl-protected amino group |
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKJMUYUUPEQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction control, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino and chloro groups in the compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzofuran derivatives.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No. 182808-04-4) is a chemical compound with several applications, primarily as a building block in the synthesis of active pharmaceutical ingredients (APIs) and in scientific research .
Basic Information
- Chemical Formula:
- Molecular Weight: 227.64 g/mol
- IUPAC Name: methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Applications
- API Intermediate: this compound is utilized as an API intermediate in pharmaceutical chemistry .
- Building Block: It serves as a building block in the synthesis of more complex molecules .
- Reference: It is cited in a patent application related to its synthesis and potential uses .
- Research: This compound is used in chemical research and development .
Safety and Hazards
- GHS Classification: This compound has hazard classifications, including being harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation .
- Precautionary Statements: Includes statements P261, P305+P351+P338 .
Related Compounds
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes the structural and functional differences between the target compound and its analogs:
Key Research Findings
Physicochemical Properties
- Lipophilicity : Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate exhibits higher logP (2.1) compared to the target compound (1.8), improving membrane permeability but reducing aqueous solubility .
- Solubility : The carboxylic acid derivative (CAS 123654-26-2) has higher water solubility (23 mg/mL) due to ionizable –COOH, whereas the methyl ester forms (e.g., 182808-04-4) are more lipid-soluble (<5 mg/mL) .
Biological Activity
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No. 182808-04-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 227.64 g/mol
- Appearance : Off-white solid
1. Anticancer Activity
Recent studies indicate that derivatives of benzofuran compounds, including this compound, exhibit promising anticancer properties. Research has shown that certain hybrid compounds derived from benzofuran fragments demonstrate significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | M-HeLa | 5.0 | 4 |
| Compound B | MCF-7 | 10.0 | 3.5 |
| This compound | HuTu 80 | TBD | TBD |
These compounds were evaluated for their ability to induce apoptosis, with mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) production being observed. Notably, the selectivity index indicates a favorable profile for these compounds compared to traditional chemotherapeutics like Doxorubicin and Sorafenib .
2. Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Its derivatives have shown selective activity against gram-positive bacteria, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Enterococcus faecalis | Effective |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The mechanism of action for this compound appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
- ROS Production : Enhanced ROS levels contribute to cellular stress and apoptosis in tumor cells.
Research indicates that the compound's structure allows it to interact effectively with cellular targets involved in these pathways .
Case Studies
- Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that methyl derivatives of benzofuran compounds showed significant cytotoxic effects against human duodenal adenocarcinoma (HuTu 80) and human breast adenocarcinoma (MCF-7). The study reported IC values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound revealed its effectiveness against specific strains of gram-positive bacteria while showing limited activity against gram-negative bacteria and fungi .
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
